Ethyl 5-amino-4,6-dihydroxynicotinate
Overview
Description
Ethyl 5-amino-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of amino and hydroxyl groups on the nicotinate ring. This compound is typically found as a white to yellow solid and is used in various scientific research applications .
Scientific Research Applications
Ethyl 5-amino-4,6-dihydroxynicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-4,6-dihydroxynicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of pyridazinopyrimidinone and pyridopyrimidinone derivatives, which are known inhibitors of phosphodiesterase type 5 (PDE5) . These interactions are crucial as they can modulate the activity of PDE5, thereby influencing cellular signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE5 can lead to changes in cyclic guanosine monophosphate (cGMP) levels, which in turn affects smooth muscle relaxation and vasodilation . This compound’s impact on gene expression and cellular metabolism is an area of active research.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of PDE5, inhibiting its activity and leading to increased levels of cGMP . This inhibition results in the relaxation of smooth muscle cells and vasodilation. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained changes in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4,6-dihydroxynicotinate can be achieved through several synthetic routes. One common method involves the reaction of ethyl nicotinate with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then subjected to cyclization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups on the nicotinate ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dihydroxynicotinate: Similar in structure but lacks the amino group at the 5-position.
Ethyl nicotinate: Lacks both the amino and hydroxyl groups present in Ethyl 5-amino-4,6-dihydroxynicotinate.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 5-amino-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVERFBPLXIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142163 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820639-56-2 | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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